1-Hydroxychlordene

Description

Contextualizing 1-Hydroxychlordene within Cyclodiene Insecticide Metabolite Profiles

This compound is a prominent metabolite formed from the cyclodiene insecticides chlordane (B41520) and heptachlor (B41519). Technical grade chlordane itself is a complex mixture of over 140 compounds, with major components including cis-chlordane (B41515) and trans-chlordane (B41516), as well as heptachlor and trans-nonachlor. cdc.govepa.gov The metabolism of these compounds in organisms such as mammals is complex, leading to a variety of breakdown products.

In rats, chlordane is biotransformed through several pathways into numerous metabolites. orst.edu These include oxychlordane, 1,2-dichlorochlordene, 1-hydroxy-2-chlorochlordene, and heptachlor epoxide. orst.edunih.govnih.gov Oxychlordane is recognized as a primary and persistent mammalian metabolite that accumulates in adipose tissue. nih.govresearchgate.net

Heptachlor, whether as a component of technical chlordane or as a standalone insecticide, also undergoes extensive metabolism. In mammals, it is readily converted to heptachlor epoxide, a more persistent and often more toxic metabolite. orst.edu However, another significant pathway for heptachlor transformation, particularly in the environment, is hydrolysis to this compound. nih.govcapes.gov.br Further metabolism of this compound can lead to the formation of 1-hydroxy-2,3-epoxychlordene. nih.govcapes.gov.br In vitro studies using human liver microsomes have shown that while heptachlor epoxide is a major metabolite, this compound and 1-hydroxy-2,3-epoxychlordene are also formed. inchem.org

Table 1: Major Metabolites of Chlordane in Rats

| Metabolite Name | Parent Compound(s) | Key Characteristics |

|---|---|---|

| Oxychlordane | cis-Chlordane, trans-Chlordane | Primary, persistent metabolite found in adipose tissue. nih.gov |

| Heptachlor Epoxide | Heptachlor, Chlordane | Stable and persistent metabolite. orst.edu |

| trans-Nonachlor | Chlordane | A major component of technical chlordane that persists in tissues. cdc.gov |

| 1,2-Dichlorochlordene | cis-Chlordane, trans-Chlordane | An intermediate in the formation of oxychlordane. nih.gov |

| This compound | Heptachlor | A product of hydrolysis, particularly in environmental settings. nih.govcapes.gov.br |

| 1-hydroxy-2,3-epoxychlordene | This compound, Heptachlor | A further oxidation product of this compound. nih.govcapes.gov.br |

Table 2: Primary Metabolites of Heptachlor

| Metabolite Name | Formation Pathway | Significance |

|---|---|---|

| Heptachlor Epoxide | Oxidation | A major, persistent, and toxic metabolite in biological systems. orst.edu |

| This compound | Hydrolysis | A primary degradation product in aquatic and soil environments. cdc.govepa.gov |

| 1-hydroxy-2,3-epoxychlordene | Oxidation of this compound | A subsequent metabolite indicating further breakdown. cdc.gov |

| Chlordene (B1668713) | Reduction | Formed by some soil microorganisms. capes.gov.br |

Significance of this compound in Environmental Transformation Processes

The formation of this compound is a key event in the environmental degradation of heptachlor. In moist soil and aquatic environments, heptachlor undergoes abiotic hydrolysis to form this compound. inchem.orgcdc.govepa.gov This process can be relatively rapid, with the half-life of heptachlor in water being as short as one to three days, largely due to this hydrolytic conversion. epa.gov

The presence of this compound is also an indicator of the ongoing breakdown of cyclodiene insecticides. It can be further metabolized by soil microorganisms to compounds like 1-hydroxy-2,3-epoxychlordane. capes.gov.br The conversion of heptachlor to this compound is considered to produce a less toxic compound, which can then be metabolized into more hydrophilic and easily excretable products. nih.gov Therefore, the formation of this compound represents a detoxification step in the environmental fate of heptachlor.

Historical Overview of Research on Heptachlor and Chlordane Metabolites

Research into the metabolism of chlordane and heptachlor began to gain momentum in the years following their widespread introduction as insecticides in the late 1940s and early 1950s. nih.gov Early investigations in the 1960s were pivotal in establishing that these compounds were not inert but were, in fact, subject to biotransformation in animals. A 1964 study demonstrated that a significant portion of administered cis-chlordane was excreted by rats as water-soluble metabolites, providing the first concrete evidence of its breakdown in a mammalian system. cdc.govcdc.gov

Throughout the late 1960s and 1970s, researchers worked to identify the specific structures of these metabolites. The identification of heptachlor epoxide as a major and stable metabolite of heptachlor was an early and significant finding. nih.gov Concurrently, studies on the environmental fate of heptachlor led to the discovery of this compound as a primary product of hydrolysis in soil and water. capes.gov.brinchem.org Research by Miles et al. in 1969 was among the first to detail the chemical and microbial degradation of heptachlor in soil, identifying the pathways leading to both heptachlor epoxide and this compound. nih.gov

Further studies, such as those by Tashiro and Matsumura in the late 1970s, provided a more detailed picture of the metabolic pathways in rats and humans, confirming the formation of a suite of hydroxylated and epoxidized metabolites, including this compound, from heptachlor. nih.govcdc.govnih.gov These foundational studies laid the groundwork for our current understanding of the complex environmental and biological transformations of cyclodiene insecticides.

Structure

3D Structure

Properties

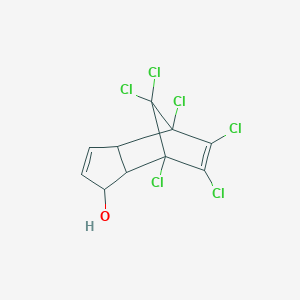

IUPAC Name |

1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCIPIEEBVRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862995 | |

| Record name | 3-Hydroxychlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-11-7, 12408-14-9 | |

| Record name | 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxychlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxychlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways of 1 Hydroxychlordene

Abiotic Transformation Routes from Parent Compounds

Abiotic transformation, occurring without the intervention of living organisms, is a primary route for the formation of 1-Hydroxychlordene in the environment. This process is heavily influenced by the surrounding environmental conditions and the chemical properties of the parent compound.

The principal abiotic pathway for the formation of this compound is the chemical hydrolysis of heptachlor (B41519) in water. capes.gov.br This reaction involves the substitution of the chlorine atom at the C1 position of the heptachlor molecule with a hydroxyl group from a water molecule. Numerous studies have established this hydrolytic conversion as a major degradation route for heptachlor in aquatic environments. cdc.govcdc.govnih.gov

The process is considered rapid, significantly reducing the concentration of the parent heptachlor in water. epa.goveuropa.eu Research conducted on river water samples demonstrated that after one week, only 25% of the initial heptachlor remained, with a corresponding half-life of approximately 3.5 days under those specific conditions. cdc.govnih.gov Another source indicates a hydrolysis half-life of about one day. epa.gov In one model aquatic ecosystem, the concentration of the resulting this compound peaked at 10% of the total radiolabelled carbon from the initial heptachlor application on the first day and subsequently declined. cdc.govnih.gov

The rate of abiotic hydrolysis of pesticides, including heptachlor, is dependent on various environmental factors, most notably pH and temperature. nih.gov For heptachlor, the rate of hydrolysis is influenced by the pH of the aqueous solution. The degradation half-time (DT50) for heptachlor hydrolysis has been reported to be 4.5 days at a pH of 7. europa.eu

Temperature also plays a critical role. An increase in temperature generally decreases the persistence of heptachlor in the environment, partly by affecting its volatilization half-life. cdc.govnih.gov For instance, in one study, the half-life of heptachlor in soil at 90±5% relative humidity decreased from 44.8 days at 18±1 °C to 38 days at 35±1 °C. cdc.govnih.gov While this example relates to soil, the fundamental principle of temperature accelerating chemical reaction rates applies to hydrolysis in aqueous systems as well.

Table 1: Environmental Factors Affecting Heptachlor Transformation

| Parameter | Condition | Effect on Heptachlor | Half-Life (t½) |

| pH | 7 | Hydrolysis to this compound | 4.5 days europa.eu |

| Aqueous System | River Water | Hydrolysis | ~1 - 3.5 days cdc.govepa.gov |

| Temperature | 18°C (in soil) | Volatilization | 44.8 days cdc.govnih.gov |

| Temperature | 35°C (in soil) | Volatilization | 38 days cdc.govnih.gov |

The formation of this compound through non-metabolic, or abiotic, processes is not limited to pure water systems but occurs across various environmental matrices where heptachlor is present, particularly in moist conditions. Hydrolysis is a significant degradation pathway for heptachlor in moist soils. epa.gov The presence of water in these matrices facilitates the same chemical hydrolysis reaction observed in aquatic systems. capes.gov.br

Biotic Transformation Routes from Parent Compounds

Living organisms, particularly microorganisms, play a role in the transformation of heptachlor. While much of the literature points to abiotic hydrolysis as the primary source of this compound, some studies indicate direct microbial action can also lead to its formation.

Soil and sediment environments harbor diverse microbial communities capable of degrading persistent organic pollutants like heptachlor. capes.gov.brwho.int While many microbes are known to convert heptachlor to its epoxide, there is evidence for direct biotransformation to this compound. capes.gov.brresearchgate.net

A study investigating soil samples from agricultural areas identified several bacterial strains with the ability to degrade heptachlor. researchgate.net Gas chromatography analysis of cultures grown in a mineral medium with heptachlor showed a reduction in the parent compound and the appearance of a new peak identified as this compound. researchgate.net One of the most effective isolates was identified as Raoultella ornithinolytica. researchgate.net This demonstrates a direct biotic pathway for the formation of this compound from heptachlor by soil bacteria. Other research also acknowledges that one of the degradation pathways for heptachlor involves chemical hydrolysis to this compound, which is then microbially epoxidized to 1-hydroxy-2,3-epoxychlordene. who.int

Table 2: Microbial Transformation of Heptachlor

| Microorganism | Parent Compound | Transformation Product | Environment |

| Raoultella ornithinolytica | Heptachlor | This compound | Soil researchgate.net |

| Various Soil Microorganisms | This compound | 1-hydroxy-2,3-epoxychlordene | Soil capes.gov.brwho.int |

| Various Soil Fungi & Bacteria | Heptachlor | Heptachlor Epoxide | Soil capes.gov.brwho.int |

The conversion of a C-Cl bond to a C-OH group, as seen in the transformation of heptachlor to this compound, can be catalyzed by specific enzymes. While abiotic hydrolysis is a well-documented pathway, the direct enzymatic hydroxylation at the C1 position represents a potential, though less commonly cited, biotic route.

Enzymes such as cytochrome P450 monooxygenases are known to be incredibly versatile biocatalysts, capable of hydroxylating a wide variety of substrates, including performing challenging C-H hydroxylation reactions. nih.govnih.gov These enzymes are central to the metabolism of xenobiotics in many organisms. While specific studies detailing the enzymatic mechanism for the direct hydroxylation of heptachlor at the C1 position are not prevalent in the reviewed literature, the findings that bacteria like Raoultella ornithinolytica can produce this compound from heptachlor strongly imply an underlying enzymatic process. researchgate.net This biotransformation would necessitate an enzyme capable of catalyzing the hydrolytic dechlorination at the C1 position, a function that falls within the broad capabilities of microbial metabolic systems.

Formation from Chlordene (B1668713) Biotransformation Pathways

The formation of this compound from chlordene is an indirect process that occurs through a series of biotransformation steps, primarily involving the intermediate compound heptachlor. Chlordene itself first undergoes biotransformation to heptachlor, which is then further metabolized to this compound. This metabolic sequence is facilitated by various microorganisms, including bacteria and fungi, as well as by metabolic systems in animals.

In animals, the metabolic scheme for chlordane (B41520), a complex mixture containing chlordene isomers, involves several pathways. cdc.gov One of these pathways begins with the dehydrochlorination of chlordane to form heptachlor. cdc.gov This reaction is thought to be mediated by the cytochrome P-450 enzyme system or glutathione-S-transferase enzymes. cdc.gov Subsequent metabolism of the resulting heptachlor can lead to the formation of this compound. cdc.gov

Soil microorganisms play a crucial role in the environmental transformation of chlordene-related compounds. When heptachlor is incubated with mixed cultures of soil organisms, it can be metabolized into several products, including this compound. wikipedia.org For instance, the soil bacterium Raoultella ornithinolytica B4 has demonstrated the ability to degrade heptachlor, with this compound being identified as a metabolite through gas chromatography analysis. researchgate.net Similarly, studies with the novel bacterial strain H showed that one of the primary metabolic pathways for heptachlor degradation is hydroxylation at the C1 position to produce this compound. rsc.org

Wood-rot fungi are also significant in the biotransformation of chlordane and its derivatives. Species such as Phlebia lindtneri, Phlebia brevispora, and Phlebia aurea have been shown to metabolize trans-chlordane (B41516) into a variety of hydroxylated products. nih.gov While these studies focus on trans-chlordane, the metabolic pathways often involve intermediates that are structurally related to chlordene. The hydroxylation reactions, often catalyzed by fungal cytochrome P450 enzymes, are a key mechanism in the formation of these metabolites. nih.gov Research on the fungal degradation of heptachlor has also identified this compound as a metabolite. researchgate.net

The biotransformation of trans-chlordane by certain Phlebia species can result in at least eleven different metabolites, with hydroxylated products like monohydroxychlordene being prominent. nih.gov The involvement of cytochrome P450 enzymes in this process was confirmed by the inhibition of metabolite production in the presence of P450 inhibitors. nih.gov

Table 1: Microbial Biotransformation of Heptachlor to this compound

| Microorganism | Substrate | Key Metabolite(s) Identified | Research Finding |

|---|---|---|---|

| Raoultella ornithinolytica B4 | Heptachlor | This compound | This soil bacterium was shown to degrade heptachlor, with this compound being a confirmed biotransformation product. researchgate.net |

| Bacterial Strain H | Heptachlor | This compound, Heptachlor epoxide, Chlordene epoxide | This strain degrades heptachlor through two simultaneous pathways, one of which is hydroxylation at the C1 position to form this compound. rsc.org |

| Mixed soil microorganisms | Heptachlor | This compound, Chlordene epoxide, Heptachlor epoxide | Incubation of heptachlor with mixed microbial cultures resulted in its transformation into several metabolites, including this compound. wikipedia.org |

| Phlebia species (e.g., P. lindtneri, P. brevispora, P. aurea) | trans-Chlordane | 3-hydroxychlordane, chlordene chlorohydrin, monohydroxychlordene | These wood-rot fungi degrade trans-chlordane into numerous hydroxylated products, demonstrating the significance of hydroxylation pathways. nih.gov |

Metabolic and Degradation Pathways of 1 Hydroxychlordene

Further Biotransformation in Environmental and Biological Systems

Once formed, 1-hydroxychlordene can be subjected to additional metabolic reactions in organisms and the environment. These reactions generally aim to increase the compound's polarity, facilitating its excretion or further breakdown.

Epoxidation to 1-Hydroxy-2,3-epoxychlordene

A key biotransformation pathway for this compound is epoxidation at the 2,3 positions, leading to the formation of 1-hydroxy-2,3-epoxychlordene nih.govoup.comresearchgate.netoup.comcdc.govnih.govwikipedia.orgacademicjournals.orgnih.govcdc.govnih.govresearchgate.net. This reaction has been observed in various systems, including soil microorganisms and white rot fungi oup.comoup.comscientific.net. In aqueous media, soil microorganisms are capable of epoxidizing this compound to 1-hydroxy-2,3-epoxychlordene oup.com. This conversion is also a proposed metabolic step in the degradation of heptachlor (B41519) by certain bacterial strains and white rot fungi nih.govoup.comnih.gov. Studies have shown that 1-hydroxy-2,3-epoxychlordene can be a significant metabolite detected in fungal cultures degrading heptachlor oup.comacademicjournals.orgresearchgate.net.

Oxidation to 1-Ketochlordene (B13862276)

Oxidation of this compound can result in the formation of 1-ketochlordene cdc.govnih.govwikipedia.orgcdc.govnih.gov. This metabolic step has been reported in soil microorganisms and the freshwater microcrustacean Daphnia magna cdc.govnih.govwikipedia.orgcdc.gov. The conversion of this compound to 1-ketochlordene indicates an oxidative pathway that can occur metabolically nih.govresearchgate.net. This transformation can also be achieved chemically using oxidants like activated manganese dioxide or a mixture of sodium dichromate, acetic acid, and water nih.gov.

Formation of Hydrophilic Conjugates (e.g., Glucosides, Sulfates)

This compound and its metabolites, such as 1-hydroxy-2,3-epoxychlordene and 1-ketochlordene, can undergo conjugation reactions to form more hydrophilic products like glucosides and sulfates cdc.govnih.govnih.govcdc.gov. These conjugation pathways are important for increasing the water solubility of these compounds, thereby facilitating their excretion from biological systems cdc.govnih.govnih.govcdc.gov. This process is considered a mechanism by which this compound can be metabolized into less toxic, easily excretable products nih.govcdc.govnih.govnih.govcdc.gov.

Subsequent Hydroxylation and Substitution Reactions Leading to Multiple Hydroxylation Products

Further hydroxylation and substitution reactions of this compound can lead to the production of multiple hydroxylation products nih.govrsc.org. While 1-hydroxy-2,3-epoxychlordene is a primary metabolite, some microorganisms, like the white rot fungus Phlebia acanthocystis, can further degrade it through hydrolysis of the epoxy ring, yielding trihydroxychlordene isomers scientific.netresearchgate.net. This suggests that complex pathways involving multiple hydroxylation and substitution steps can occur, leading to a variety of more polar metabolites nih.govrsc.org.

Microbial Degradation Studies

Microorganisms play a significant role in the degradation and transformation of this compound in the environment. Various bacterial strains and fungi have demonstrated the ability to metabolize this compound.

Role of White Rot Fungi in this compound Biotransformation

White rot fungi, known for their ability to degrade complex organic pollutants, are effective in the biotransformation of this compound oup.comacademicjournals.orgresearchgate.netscientific.netresearchgate.net. Studies with species from the genus Phlebia have shown their capacity to degrade heptachlor, with this compound and 1-hydroxy-2,3-epoxychlordene detected as metabolic products oup.comacademicjournals.orgresearchgate.net. Specifically, Phlebia acanthocystis has been shown to completely degrade this compound in pure cultures within 15 days, with 1-hydroxy-2,3-epoxychlordene identified as a major metabolite scientific.netresearchgate.net. This fungus can further process 1-hydroxy-2,3-epoxychlordene into more hydrophilic trihydroxychlordene isomers through hydrolysis scientific.netresearchgate.net. The involvement of cytochrome P450 monooxygenases in the initial transformation of organochlorine compounds by Phlebia species has been suggested researchgate.net.

Here is a table summarizing some research findings on microbial degradation of heptachlor and its metabolites, including this compound:

| Microorganism Type | Compound Degraded | Key Metabolites Observed (including this compound) | Study Duration | Key Findings | Source |

| Bacterial Strain H | Heptachlor | This compound, heptachlor epoxide, chlordene (B1668713) epoxide | 130-180 hours | Degrades heptachlor via hydroxylation to this compound and epoxidation to heptachlor epoxide pathways; also degrades this compound and heptachlor epoxide. nih.govrsc.org | nih.govrsc.org |

| Soil Microorganisms | Heptachlor | This compound, 1-hydroxy-2,3-epoxychlordene, ketochlordene, heptachlor epoxide, chlordene, chlordene epoxide | Not specified | Transform heptachlor via epoxidation, hydrolysis, and reduction; epoxidize this compound to 1-hydroxy-2,3-epoxychlordene; hydrolyze heptachlor to ketochlordene. oup.comwikipedia.org | oup.comwikipedia.org |

| White Rot Fungi (Phlebia spp.) | Heptachlor | Heptachlor epoxide, this compound, 1-hydroxy-2,3-epoxychlordene | 14 days | Most species degrade heptachlor; produce heptachlor epoxide (major), this compound, and 1-hydroxy-2,3-epoxychlordene. oup.comacademicjournals.orgresearchgate.net | oup.comacademicjournals.orgresearchgate.net |

| Phlebia acanthocystis TMIC34875 | This compound | 1-hydroxy-2,3-epoxychlordene, trihydroxychlordene isomers | 15 days | Completely degrades this compound; epoxidizes it to 1-hydroxy-2,3-epoxychlordene; further degrades the epoxide to trihydroxychlordene isomers. scientific.netresearchgate.net | scientific.netresearchgate.net |

| Pleurotus ostreatus SMW (in soil) | Heptachlor | Chlordene (primary), heptachlor epoxide, heptachlor diol (from heptachlor epoxide) | 28 days | Degrades heptachlor and heptachlor epoxide in contaminated soil. researchgate.net | researchgate.net |

| Daphnia magna | Heptachlor | Heptachlor epoxide, this compound, 1-ketochlordene, 1-hydroxy-2,3-epoxychlordene, and their conjugates | Not specified | Metabolizes heptachlor to heptachlor epoxide or this compound, which are then converted to further metabolites and conjugates. cdc.govnih.govnih.govcdc.gov | cdc.govnih.govnih.govcdc.gov |

Bacterial Transformation Capabilities and Pathways

Bacteria also play a crucial role in the environmental transformation and degradation of this compound. Various bacterial strains possess enzymatic systems capable of metabolizing organochlorine compounds.

A novel Gram-negative bacterial strain, designated strain H and identified as belonging to the genus Shigella, has been isolated and shown to degrade heptachlor, with this compound identified as a key intermediate metabolite. nih.govrsc.orgrsc.orgiwaponline.com Importantly, this strain also demonstrated the ability to further degrade and convert this compound. nih.govrsc.org Other bacterial genera recognized for their capacity to degrade organochlorine pesticides, and thus potentially involved in this compound transformation, include Bacillus, Pseudomonas, Arthrobacter, Micrococcus, Flavobacterium, Moraxalla, Acinetobacter, Paracoccus, Aerobacter, Alkaligens, Burkholderia, and Sphingomonas. academicjournals.orgacademicjournals.org

Bacterial degradation of this compound involves enzymatic reactions such as hydroxylation, epoxidation, and dechlorination. nih.govrsc.org Strain H, for instance, metabolizes heptachlor through a pathway that includes hydroxylation to this compound, followed by epoxidation and dechlorination to chlordene epoxide. nih.govrsc.orgrsc.org This strain can also perform further hydroxylation of this compound, leading to the formation of multiple hydroxylation products. nih.govrsc.org Both intracellular enzymes, such as monooxygenase, and extracellular enzymes, such as peroxidase, are involved in these bacterial degradation processes. nih.govrsc.org

Influence of Environmental Factors on Microbial Degradation Kinetics

The rate and extent of microbial degradation of this compound are significantly influenced by environmental factors. Parameters such as temperature, pH, water potential, and the availability of nutrients can impact microbial growth and enzymatic activity. academicjournals.orgacademicjournals.orgnih.govneliti.com Studies on the heptachlor-degrading bacterial strain H, which also degrades this compound, identified optimal conditions for its activity. The degradation rate was highest at a temperature of 30 ± 0.5 °C and a pH range of 7.1–7.6. nih.govrsc.orgiwaponline.com These findings highlight the sensitivity of microbial degradation processes to prevailing environmental conditions, which directly affect the efficiency of the enzymes involved. neliti.com

Biotransformation in Aquatic Organisms

In aquatic environments, this compound can be formed from the rapid abiotic hydrolysis of heptachlor. cdc.govnih.gov This hydrolysis product can then undergo further biotransformation in aquatic organisms. The freshwater microcrustacean Daphnia magna, for example, has been shown to metabolize heptachlor into both heptachlor epoxide and this compound. cdc.gov While detailed metabolic pathways specifically for this compound in a wide range of aquatic organisms are not extensively described in the provided information, the presence of this compound as a metabolite in organisms like Daphnia magna indicates that aquatic life can process this compound. Biotransformation in aquatic organisms, such as fish, typically involves enzymatic systems primarily located in the liver, including cytochrome P450 monooxygenases, nitroreductases, and carboxylesterases, which metabolize various pesticides. researchgate.net

Metabolism in Freshwater Microcrustaceans (e.g., Daphnia magna)

Studies on the freshwater microcrustacean Daphnia magna have shown that this organism is capable of metabolizing heptachlor, a precursor to this compound nih.govcdc.govresearchgate.net. Heptachlor is metabolized by Daphnia magna to heptachlor epoxide or this compound nih.govcdc.gov. Subsequently, this compound undergoes further transformation in Daphnia magna. It is converted into several metabolites, including 1-ketochlordene, 1-hydroxy-2,3-epoxychlordene, and their conjugates such as glucosides and sulfates nih.govcdc.govresearchgate.netresearchgate.netresearchgate.net. The conversion of this compound to 1-ketochlordene in Daphnia magna suggests that this process may occur via oxidative dehydrochlorination, followed by oxidation researchgate.netresearchgate.net.

The metabolic pathway in Daphnia magna highlights the capacity of these microcrustaceans to process this compound into more polar and potentially more easily excretable forms through conjugation nih.govcdc.govresearchgate.net.

Transformation in Fish Species

Information directly detailing the specific transformation pathways of administered this compound in fish species is less extensively documented compared to its formation from heptachlor or chlordene. However, studies investigating residues of chlorinated hydrocarbons in fish have detected this compound, indicating its presence and potential for transformation within these organisms nio.res.in.

This compound has been identified as a major residue in soils and is formed by the hydrolysis of heptachlor epa.govwho.intwho.int. While the abiotic hydrolysis of heptachlor in water rapidly forms this compound, which is then microbially degraded to 1-hydroxy-2,3-epoxychlordene, the direct metabolic fate of this compound once taken up by fish is not as clearly defined in the provided search results who.int.

However, related studies on the metabolism of chlordane (B41520) and heptachlor in aquatic organisms, including fish, indicate the involvement of enzymatic systems like mixed-function oxidases (MFO) in the biotransformation of cyclodiene insecticides nih.govresearchgate.net. For instance, chlordene can be hydroxylated to this compound in aquatic systems nih.gov. Fish and other aquatic species possess enzymes capable of metabolizing xenobiotics, although their catabolizing activity might be lower than in mammals researchgate.net. Oxidases, particularly cytochrome P450 enzymes, play a central role in transforming pesticides in aquatic organisms, forming primary metabolites that can be further conjugated for removal researchgate.net.

While the precise steps of this compound transformation in fish require further detailed research, its detection as a residue in fish suggests that it can be accumulated and potentially undergo further metabolic processes, similar to other related cyclodiene compounds nio.res.in. The variability in enantiomeric enrichment of chlordane-related compounds and their metabolites in fish also suggests species-dependent enantioselective biological processes, such as biotransformation by P450 enzymes nih.gov.

Environmental Occurrence and Distribution of 1 Hydroxychlordene

Presence and Dynamics in Soil Environments

The transformation of heptachlor (B41519) in soil leads to the formation of several metabolites, with 1-hydroxychlordene being a significant residue. epa.gov Its presence is a key indicator of past heptachlor use in agricultural and other settings.

This compound has been identified as a principal degradation product of heptachlor in various soil types. ca.gov Following the application of heptachlor for agricultural purposes or termite control, it undergoes transformation into more persistent and sometimes more toxic compounds. dss.go.th Soil surveys have consistently shown that this compound is a major residue found in soils where heptachlor was applied. ca.gov

Research conducted on soils from five different locations in the United States, selected to represent typical soil types and rainfall patterns where heptachlor was used for subterranean termite control, found significant quantities of this compound. nih.govcdc.gov For instance, in extracts from a Quincy loamy fine sand in Oregon, this compound accounted for approximately 60% of the total insecticide residue two years after the initial heptachlor application. nih.govcdc.gov Substantial amounts were also detected in extracts of Lakeland sand from Florida. nih.govcdc.gov In these studies, another common metabolite, heptachlor epoxide, generally constituted only a small fraction of the total insecticide present. nih.govcdc.gov

Table 1: Detection of this compound in Different Soil Types This table summarizes findings on the detection of this compound as a significant residue in various soil environments following heptachlor application.

| Location/Soil Type | Parent Compound | Key Finding | Relative Abundance | Reference |

| Quincy loamy fine sand (Oregon, USA) | Heptachlor | Detected as a major metabolite 2 years after application. | ~60% of total insecticide residue | nih.gov, cdc.gov |

| Lakeland sand (Florida, USA) | Heptachlor | Significant amounts detected. | Not specified | nih.gov, cdc.gov |

| Various agricultural soils (USA) | Heptachlor | Identified as a major residue in soil surveys. | Major residue | ca.gov |

Persistence and Spatiotemporal Distribution in Soil Profiles

The persistence of this compound is intrinsically linked to the degradation dynamics of its parent compound, heptachlor. Heptachlor itself is persistent, with a half-life in temperate soils ranging from 0.75 to 2 years, depending on the soil type. nih.gov Consequently, its degradation products, including this compound, can be detected in soil for many years after the initial application. nih.gov Studies have found heptachlor-related residues in soil 1, 2, and 3 years post-application. nih.govcdc.gov

The spatial distribution of these residues within the soil profile can be highly variable. nih.govcdc.gov The penetration and distribution of heptachlor and its metabolites are often uneven, leading to large variations in concentration across a sampled area. nih.govcdc.gov Heptachlor epoxide, a related metabolite, is known to be extremely resistant to biodegradation and can persist for many years in the upper soil layers. epa.gov While this compound is considered less persistent than heptachlor epoxide, its presence over extended periods highlights the long-term contamination legacy of heptachlor use. dss.go.th The degradation of heptachlor in soil follows at least two pathways: hydrolysis to this compound and epoxidation to heptachlor epoxide. dss.go.th

The formation of this compound from heptachlor is significantly influenced by soil properties, particularly moisture content. Hydrolysis is a key transformation pathway for heptachlor in moist soils. epa.gov The presence of water facilitates the conversion of heptachlor to this compound. epa.gov Research on the distribution of various organochlorine pesticides (OCPs) in agricultural soils found a positive correlation between OCP concentrations and soil water content. nih.gov

Soil type and composition also play a crucial role. For example, the degradation rate of heptachlor has been observed to be higher in sandy soils. orst.edu Furthermore, the organic matter content of soil affects the mobility of these compounds; heptachlor is less likely to leach from soils with high organic matter content. cdc.gov While this compound can be formed through non-metabolic reactions, its subsequent transformation can be mediated by soil microorganisms. researchgate.net

Occurrence and Transport in Aquatic Systems

When heptachlor enters aquatic environments, it undergoes rapid transformation, leading to the presence of this compound in surface waters.

The release of heptachlor into water results in its rapid hydrolysis to form this compound. epa.gov This process is considered a major pathway for heptachlor in aquatic systems. nih.govcdc.gov Consequently, this compound is detected in surface waters contaminated with heptachlor. nih.govcdc.gov In one study involving a sample of river water, heptachlor was added and exposed to sunlight at room temperature. After one week, 75% of the heptachlor had been lost, corresponding to a half-life of 3.5 days, with this compound being a primary product. nih.govcdc.gov

While this compound is found in the water column, its precursor, heptachlor, and the more persistent metabolite, heptachlor epoxide, adsorb strongly to sediments. epa.govnih.gov This adsorption to suspended and bottom sediment is a significant process in aquatic environments. epa.gov

The primary dynamic governing the fate of heptachlor in aquatic systems is its rapid abiotic hydrolysis to this compound. nih.govcdc.gov This hydrolysis occurs in both surface water and distilled water. nih.govcdc.gov The half-life of heptachlor in water is short, estimated to be around one day. epa.gov

Following its formation, this compound exists in a dynamic equilibrium with other metabolites. In a river water experiment, an equilibrium was observed after four weeks between this compound and heptachlor epoxide, with approximately 60% of the converted heptachlor remaining as this compound and 40% as the epoxide. nih.govcdc.gov In another model aquatic ecosystem, the concentration of this compound peaked on the first day, accounting for 10% of the total radiolabelled carbon, and decreased thereafter. nih.govcdc.gov Freshwater microcrustaceans like Daphnia magna can metabolize heptachlor to both heptachlor epoxide and this compound. nih.govcdc.gov The this compound can then be further converted to compounds such as 1-ketochlordene (B13862276) and 1-hydroxy-2,3-epoxychlordene. nih.govcdc.gov

Table 2: Aquatic Fate of Heptachlor and Formation of this compound This table outlines the key processes and timelines for the transformation of heptachlor into this compound in aquatic environments.

| Process | Medium | Half-life of Heptachlor | Key Products | Observations | Reference |

| Hydrolysis | Surface Water / Distilled Water | ~1-3.5 days | This compound, Heptachlor epoxide | Considered the major pathway for heptachlor in aquatic systems. | nih.gov, epa.gov, cdc.gov |

| Equilibrium | River Water | N/A | This compound, Heptachlor epoxide | After 4 weeks, an equilibrium of ~60% this compound and 40% heptachlor epoxide was observed. | nih.gov, cdc.gov |

| Metabolism | Daphnia magna (microcrustacean) | N/A | Heptachlor epoxide, this compound | This compound is further converted to other metabolites. | nih.gov, cdc.gov |

Bioconcentration and Accumulation in Biota

This compound, a primary metabolite of the organochlorine pesticide heptachlor, is subject to bioconcentration and accumulation within various organisms. This occurs as a result of the widespread environmental contamination with heptachlor and its subsequent transformation within biological systems. The lipophilic nature of related compounds suggests a potential for accumulation in the fatty tissues of organisms, leading to its presence in different tiers of the food web.

Presence in Crops Grown in Contaminated Soils

The uptake and accumulation of pesticide residues in agricultural crops from contaminated soil is a significant route of entry into the human and animal food chain. While much of the research has focused on heptachlor and its more stable and toxic metabolite, heptachlor epoxide, the presence of this compound in crops is intrinsically linked to the degradation of the parent compound in the soil.

Heptachlor in the soil undergoes microbial and chemical degradation, with one of the initial transformation products being this compound. epa.govepa.gov Soil microorganisms can hydrolyze heptachlor to form this compound. wikipedia.org Studies have shown that when heptachlor is applied to soil, its residues, including metabolites, can be taken up by various crops. For instance, after the decline of heptachlor levels in treated soil, crops such as carrots and potatoes showed a proportional decrease in total heptachlor-related residues, which primarily consisted of heptachlor epoxide. nih.gov

While specific quantitative data on this compound concentrations in crops are limited in the available literature, its formation as a metabolite is a key step in the environmental fate of heptachlor. The presence of heptachlor in soil, therefore, implies the potential for the formation and subsequent uptake of this compound by plants. The extent of this uptake and accumulation would depend on various factors, including soil type, microbial activity, crop species, and the concentration of the parent compound.

Table 1: Heptachlor and its Metabolites in the Soil Environment

| Compound | Role in Soil | Transformation Pathway |

| Heptachlor | Parent Compound | Degrades to this compound and heptachlor epoxide. epa.govepa.gov |

| This compound | Metabolite | Formed through the hydrolysis of heptachlor in soil. wikipedia.org |

| Heptachlor Epoxide | Metabolite | Formed from heptachlor and is more persistent. wikipedia.orgnih.gov |

This table illustrates the relationship between heptachlor and its primary metabolites found in soil, which can then be taken up by crops.

Accumulation in Fish and Other Aquatic Organisms

In aquatic environments, heptachlor undergoes hydrolysis to form this compound, often within a matter of days. epa.govnih.gov This process makes this compound available for uptake by aquatic organisms. The bioconcentration of heptachlor and its metabolites in aquatic life is well-documented, with bioconcentration factors for the parent compound being significant in various fish species. epa.gov

Research has demonstrated that aquatic invertebrates play a role in the metabolism of heptachlor. The freshwater microcrustacean, Daphnia magna, has been shown to metabolize heptachlor to both heptachlor epoxide and this compound. nih.gov This indicates that this compound is formed within aquatic organisms as part of the detoxification process.

Once formed, this compound can be further metabolized. For example, in Daphnia magna, it can undergo oxidative dehydrochlorination. capes.gov.br The accumulation of this compound in fish and other aquatic organisms is therefore a function of both direct uptake from the water and internal metabolic production from ingested heptachlor. While heptachlor epoxide is generally considered more persistent and bioaccumulative, the continuous formation of this compound in contaminated aquatic ecosystems ensures its presence in the biota.

Table 2: Accumulation of Heptachlor and its Metabolites in Aquatic Organisms

| Organism | Compound Detected/Metabolized | Finding |

| Daphnia magna (water flea) | Heptachlor, This compound , Heptachlor Epoxide | Metabolizes heptachlor to this compound and heptachlor epoxide. nih.gov |

| Fish (various species) | Heptachlor | Exhibits significant bioconcentration of heptachlor. epa.gov |

| Oysters (Crassostrea virginica) | Heptachlor, Heptachlor Epoxide | Accumulate heptachlor and its epoxide from the surrounding water. nih.govnih.gov |

| Clams (Corbicula manilensis, Mya arenaria) | Heptachlor | High bioconcentration factors for heptachlor have been observed. nih.gov |

This table summarizes findings on the bioconcentration and metabolism of heptachlor and its derivatives in various aquatic organisms.

Role in Environmental Food Webs as a Metabolite

In the broader context of environmental food webs, this compound acts as an intermediate metabolite in the biomagnification of heptachlor-related compounds. Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. epa.gov While the highly lipophilic and persistent heptachlor epoxide is the primary compound that biomagnifies, the biotransformation of heptachlor at different trophic levels means that metabolites like this compound are part of this dynamic process.

Organisms at lower trophic levels, such as soil microbes and aquatic invertebrates, can metabolize heptachlor to this compound. wikipedia.orgnih.gov This metabolite can then be transferred to predators. Within the predator, this compound may be further metabolized, excreted, or accumulated. The relatively higher polarity of this compound compared to heptachlor or heptachlor epoxide might suggest a lower potential for bioaccumulation. However, its continuous formation from the persistent parent compound ensures its entry into the food web.

The transformation of heptachlor to this compound is a critical step in the detoxification pathway in many organisms. For instance, in rats, heptachlor is metabolized to products including this compound. researchgate.net This metabolic capability can vary between species, influencing the profile of heptachlor-related compounds that are passed up the food chain. Therefore, this compound's role in the food web is that of a transient but consistently present metabolite, reflecting the ongoing biotransformation of a widespread environmental pollutant.

Analytical Methodologies for 1 Hydroxychlordene Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating 1-hydroxychlordene from other co-extracted compounds, enabling its accurate measurement. Gas chromatography (GC) is the most common approach due to the volatility of this compound and related organochlorine pesticides.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. nih.govnih.gov In this method, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic ions. The resulting mass spectrum serves as a "chemical fingerprint," allowing for highly specific identification.

GC/MS is not only used for confirmation but also for quantitative analysis. nih.gov By comparing the response of the target analyte to that of a known concentration of an internal standard, precise measurements can be achieved. For complex analyses, tandem mass spectrometry (GC/MS/MS) can be employed to enhance selectivity and sensitivity, reducing matrix interference and achieving lower detection limits, which is crucial for trace residue analysis. hpst.cz Recent advancements in GC/MS technology, such as new ion source designs, aim to improve performance, especially when using alternative carrier gases like hydrogen. hpst.cz

A study on the determination of heptachlor (B41519) and its metabolites in pork utilized GC-MS with negative chemical ionization for validation, demonstrating the method's reliability. nih.gov The method achieved excellent linearity and recovery for the analytes. nih.gov

| Parameter | Value |

|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Mode | Negative Chemical Ionization (NCI) |

| Linearity Range (mg L⁻¹) | 0.01 to 0.5 |

| Correlation Coefficient (r²) | > 0.9980 |

| Spiked Concentrations (mg kg⁻¹) | 0.01, 0.05, 0.1 |

| Average Recovery (%) | 87.1 - 102.2 |

| Relative Standard Deviation (%) | 4.0 - 11.3 |

| Limit of Quantification (LOQ) (mg kg⁻¹) | 0.01 |

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive and selective technique for analyzing halogenated compounds like organochlorine pesticides, including this compound. nih.govepa.gov The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady current of electrons. When an electronegative compound, such as a chlorinated pesticide, passes through the detector, it captures some of these electrons, causing a decrease in the current. This drop in current is measured as a peak.

GC-ECD is known for its exceptional sensitivity to organochlorines, often reaching picogram (10⁻¹² g) levels. cdc.govresearchgate.net This makes it particularly suitable for environmental monitoring where contaminant levels can be extremely low. To ensure the accuracy of identifications made with GC-ECD, results are often confirmed using a second GC column with a different stationary phase or by GC/MS. usgs.gov The U.S. Geological Survey has outlined methods for organochlorine pesticide analysis in soil and sediment that employ dual capillary-column GC with electron-capture detection. usgs.gov

| Compound | Retention Time Reference researchgate.net | Inclusion in Method epa.gov |

|---|---|---|

| Heptachlor | Yes | Yes |

| Heptachlor Epoxide | Yes | Yes |

| This compound | Not specified | Yes |

| Aldrin | Yes | Yes |

| Dieldrin | Yes | Yes |

| Endrin | Yes | Yes |

Sample Preparation and Extraction Protocols for Environmental Matrices (e.g., soil, water, biota)

The goal of sample preparation is to extract this compound from the sample matrix (soil, water, or biological tissue) and remove interfering substances that could compromise the chromatographic analysis.

Soil and Sediment: Heptachlor in soil degrades to form this compound and the more persistent heptachlor epoxide. dss.go.th Common extraction techniques for solid samples include Soxhlet extraction, which uses a continuous flow of a heated solvent like dichloromethane (B109758) over the sample. usgs.gov Other methods like ultrasonic extraction are also employed. gcms.cz After the initial extraction, a "cleanup" step is essential. This often involves techniques like gel permeation chromatography (GPC) to remove large molecules like lipids and sulfur, or adsorption chromatography using materials like Florisil or silica (B1680970) to separate the target analytes from other co-extractives. nih.govusgs.gov

Water: In aquatic environments, heptachlor hydrolyzes to form this compound. epa.gov For water samples, liquid-liquid extraction (LLE) using a separatory funnel and an immiscible organic solvent (e.g., dichloromethane or hexane) is a traditional and effective method. gcms.cz Solid-phase extraction (SPE) is a more modern alternative where water is passed through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of solvent. SPE reduces solvent consumption and can be automated.

Biota: Analyzing biological tissues such as fish, pork, or adipose tissue presents a significant challenge due to the high lipid content. nih.govnih.gov A typical procedure involves homogenizing the sample and extracting it with a solvent mixture like acetone/hexane. nih.gov A crucial step is the removal of fats, which can interfere with GC analysis. Gel permeation chromatography is highly effective for lipid removal. nih.gov For blood samples, methods may involve extraction with solvents like ethyl ether and hexane, followed by cleanup on a silica solid-phase extraction cartridge. nih.gov

| Matrix | Extraction Method | Cleanup Technique | Source |

|---|---|---|---|

| Soil/Sediment | Soxhlet Extraction (Dichloromethane) | Gel Permeation Chromatography (GPC), Alumina/Silica Adsorption Chromatography | usgs.gov |

| Water | Liquid-Liquid Extraction (LLE) | Not always required, depends on water quality | gcms.cz |

| Pork (Biota) | Acetone-n-hexane Extraction | Gel Permeation Chromatography (GPC), Florisil Solid-Phase Extraction (SPE) | nih.gov |

| Wildlife Blood (Biota) | Ethyl ether and Hexane Extraction | Silica Solid-Phase Extraction (SPE) | nih.gov |

Advancements and Challenges in Residue Analysis of this compound

The analysis of pesticide residues is a constantly evolving field, driven by the need for faster, more efficient, and more sensitive methods to ensure food safety and environmental protection.

Advancements:

QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique, especially for food matrices. ekb.egnih.gov It involves an initial extraction with a solvent like acetonitrile (B52724) followed by a "salting-out" step and cleanup using dispersive solid-phase extraction (d-SPE). This approach significantly reduces sample preparation time and solvent usage. ekb.eg

Advanced Mass Spectrometry: The increasing use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provides superior selectivity and sensitivity, allowing for the detection of residues at very low concentrations and reducing the likelihood of false positives. hpst.czekb.eg

Automation: Automation in sample preparation, such as pressurized liquid extraction (PLE) and automated SPE systems, reduces manual labor, improves reproducibility, and increases sample throughput. researchgate.net

Challenges:

Matrix Interference: Environmental and biological samples are incredibly complex. Co-extracted compounds from the matrix can interfere with the detection of target analytes, suppress or enhance the instrument's signal, and contaminate the analytical system. gcms.cz This is a primary challenge, especially in complex matrices like soil, sediment, and fatty tissues.

Metabolite Complexity: Heptachlor metabolizes into several compounds, including this compound and heptachlor epoxide. dss.go.thcdc.govnih.gov A comprehensive analysis must be able to separate and quantify these different metabolites, which may have different chemical properties and exist at varying concentrations. The degradation of each component can occur independently, making the resulting residue profile complex. nih.gov

Low Concentrations: As regulatory limits for pesticides become stricter, analytical methods must be sensitive enough to detect and quantify residues at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. Achieving this requires highly efficient extraction and cleanup procedures coupled with state-of-the-art instrumentation.

Research Gaps and Future Directions in 1 Hydroxychlordene Studies

Elucidation of Complete Biotransformation Networks and Intermediates

While some metabolic pathways for the parent compounds, chlordane (B41520) and heptachlor (B41519), have been outlined, the intricate biotransformation network involving 1-hydroxychlordene as a key intermediate requires further detailed investigation. Existing research indicates that this compound can be generated from heptachlor through abiotic hydrolysis, particularly prevalent in aquatic environments, and also via microbial activity in soil. In biological systems, this compound has been identified as a metabolite of heptachlor in organisms such as rats and the freshwater microcrustacean Daphnia magna. Subsequent transformations of this compound can yield compounds like 1-ketochlordene (B13862276) and 1-hydroxy-2,3-epoxychlordene, alongside conjugated products including glucosides and sulfates.

However, a complete inventory and characterization of the specific enzymes and microorganisms driving the formation and subsequent degradation of this compound across various environmental matrices (soil, water, sediment) and a broader spectrum of organisms remain incomplete. Metabolic schemes proposed for chlordane in animals have exhibited inconsistencies, and questions linger regarding the further biotransformation of metabolites previously considered as terminal products.

Future research should prioritize the following:

Identifying and comprehensively characterizing the specific microbial consortia and enzymatic systems responsible for both the abiotic and biotic conversion of heptachlor to this compound in diverse environmental settings.

Mapping the complete metabolic pathways of this compound in a wider array of organisms, including various invertebrates, fish species, birds, and mammals, to fully comprehend its fate and potential accumulation within ecological food webs.

Identifying and unequivocally confirming the chemical structures of all intermediate metabolites generated during the biotransformation of this compound through the application of advanced analytical techniques such as high-resolution mass spectrometry.

Investigating the impact of varying environmental conditions, such as pH levels, temperature fluctuations, oxygen availability, and the presence of co-occurring contaminants, on the rates and specific routes of this compound biotransformation.

A thorough understanding of these detailed pathways and the environmental factors influencing them is paramount for accurately assessing the environmental persistence and potential ecological impact of this compound.

Comparative Metabolomics Across Diverse Environmental Compartments and Organisms

The application of metabolomics offers a powerful approach to gain a more comprehensive perspective on how different organisms and environmental systems process this compound and its precursor compounds. While some studies have detected this compound and other related metabolites in model organisms like rats and Daphnia magna, a broad comparative analysis across a diverse range of species and environmental compartments is notably absent. Variations in metabolic pathways and rates among different organisms can significantly influence the potential for bioaccumulation and biomagnification of this compound and its associated metabolites.

For example, while heptachlor is known to be readily metabolized to heptachlor epoxide in organisms at higher trophic levels, leading to notable biomagnification of the epoxide, the biomagnification of heptachlor itself is considered less significant. The specific role of this compound within this biomagnification process and its own propensity for accumulation in different organisms and tissue types warrant further dedicated investigation. Studies on persistent organic pollutants (POPs) in human populations underscore the complexity of their distribution within the body and highlight the need for a better understanding of their partitioning behavior in tissues such as adipose tissue and serum.

Future research should prioritize the following metabolomics-based approaches:

Utilizing advanced metabolomic techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to comprehensively profile this compound and its suite of metabolites in samples collected from various environmental matrices (soil, water, sediment, air) and a wide spectrum of biological organisms.

Conducting comparative analyses of the metabolic profiles of this compound across different species to identify variations in metabolic strategies, including detoxification or potential activation pathways.

Investigating the influence of biological factors such as age, sex, nutritional status, and exposure to complex chemical mixtures on the metabolism and accumulation patterns of this compound in organisms.

Developing and implementing standardized protocols for the extraction, identification, and quantification of this compound and its metabolites from diverse sample types to ensure consistency and comparability of results across different studies and laboratories.

Comparative metabolomics will be instrumental in identifying species that may be particularly susceptible to this compound exposure and will enhance our understanding of its movement, transformation, and potential impact throughout ecosystems.

Development of Innovative Bioremediation and Phytoremediation Strategies Targeting this compound and Its Precursors

The environmental persistence of chlordane, heptachlor, and their metabolites, including this compound, necessitates the development of effective remediation strategies. Bioremediation, which employs microorganisms to degrade contaminants, and phytoremediation, which utilizes plants and their associated microbes, represent promising and environmentally sustainable approaches. Certain microorganisms, including specific white-rot fungi and soil bacterial strains, have demonstrated the capacity to degrade heptachlor, leading to the formation of metabolites such as this compound and heptachlor epoxide.

However, dedicated research specifically focused on the bioremediation or phytoremediation of this compound itself is limited. Most existing studies tend to concentrate on the degradation of the parent compounds, chlordane and heptachlor. The effectiveness of current bioremediation and phytoremediation techniques in directly degrading this compound and in preventing its formation from precursors requires systematic and rigorous evaluation. Challenges in the widespread application of these technologies include the potentially long treatment durations, sensitivity to environmental conditions, limitations imposed by nutrient availability, and the potential toxicity of the contaminants to the remedial organisms or plants.

Future research should focus on the following areas to advance remediation efforts:

Systematically identifying and isolating microorganisms and plant species that exhibit high efficiency in the degradation of this compound.

Optimizing the environmental conditions and parameters to enhance the efficiency of bioremediation and phytoremediation processes for this compound in various contaminated matrices.

Developing strategies to improve the bioavailability of this compound to microorganisms and plants in contaminated soils and sediments, potentially through the use of surfactants or other amendments.

Exploring the potential of genetic engineering techniques to develop microorganisms or plant varieties with enhanced metabolic pathways and enzymatic capabilities specifically for the degradation of this compound.

Conducting controlled field trials to evaluate the effectiveness, feasibility, and scalability of promising bioremediation and phytoremediation strategies for sites contaminated with this compound and its precursor compounds under realistic environmental conditions.

The development of innovative and targeted remediation approaches is crucial for effectively addressing the environmental burden posed by this compound contamination.

Advanced Environmental Monitoring and Predictive Modeling of this compound Fate

Accurate and comprehensive environmental monitoring, coupled with robust predictive modeling, is fundamental for assessing potential exposure risks and guiding effective management strategies for contaminated sites. While analytical techniques such as gas chromatography with electron-capture detection (GC/ECD) and gas chromatography–mass spectrometry (GC-MS) have been employed for the detection of chlordane, heptachlor, and some of their metabolites, there is a need for more specific, sensitive, and standardized methods for the routine monitoring of this compound across a variety of complex environmental and biological matrices.

Existing predictive models for persistent organic pollutants (POPs) provide valuable insights, but their accuracy in forecasting the environmental fate and transport of specific metabolites like this compound is often limited by the scarcity of comprehensive data on their unique physical-chemical properties, degradation kinetics, and partitioning behavior in different environmental compartments. Predictive models need to be refined to incorporate detailed biotransformation pathways specific to this compound and account for the various environmental factors that influence these processes.

Future research should prioritize the following advancements in monitoring and modeling:

Developing and rigorously validating highly sensitive and selective analytical methods for the accurate detection and quantification of this compound in a wide range of environmental samples, including air, water, soil, sediment, and biological tissues, as well as in human samples.

Establishing comprehensive and long-term environmental monitoring programs to systematically assess the spatial and temporal distribution and concentration levels of this compound in areas historically impacted by chlordane and heptachlor use.

Gathering detailed experimental data on the key physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient, Henry's Law constant) of pure this compound to improve the accuracy and predictive power of environmental fate models.

Developing and refining sophisticated predictive models that integrate known biotransformation pathways, relevant environmental parameters, and transport processes to accurately simulate the environmental fate, transport, and potential accumulation of this compound.

Utilizing the outputs from advanced environmental monitoring and predictive modeling to identify potential hotspots of this compound contamination, refine ecological and human health risk assessments, and inform targeted remediation and management efforts.

Advancements in environmental monitoring and predictive modeling capabilities are critical for gaining a clearer understanding of the current extent of this compound contamination and for predicting its future behavior and potential impacts in the environment.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 1-Hydroxychlordene in environmental samples?

To ensure accurate detection, researchers should employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their sensitivity for chlorinated compounds. Cross-validation with spectrophotometric methods (e.g., UV-Vis) can confirm structural integrity, though these may lack specificity for trace metabolites. For environmental matrices, solid-phase extraction (SPE) is critical to isolate the compound from complex backgrounds. Always include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: How can conflicting data on this compound’s metabolic pathways in different organisms be resolved?

Discrepancies often arise from interspecies enzymatic variability or experimental conditions. To address this:

- Comparative in vitro assays : Use microsomal fractions from representative species (e.g., soil microorganisms vs. aquatic invertebrates) under controlled conditions to isolate metabolic activity .

- Isotopic labeling : Track -labeled this compound to identify primary metabolites and degradation intermediates.

- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile data across studies, accounting for variables like pH, temperature, and microbial diversity .

Basic: What experimental design principles should guide studies on this compound’s environmental persistence?

- Controlled mesocosms : Simulate natural environments (soil/water systems) with spiked concentrations to monitor degradation kinetics.

- Triplicate sampling : Ensure reproducibility by analyzing multiple replicates per time point.

- Reference compounds : Include structurally similar organochlorines (e.g., heptachlor) as benchmarks for comparative degradation rates.

- Documentation : Follow guidelines for detailed methodology (e.g., Beilstein Journal standards) to enable replication, including raw data tables in supplementary materials .

Advanced: How can researchers validate hypotheses about this compound’s cross-species toxicity mechanisms?

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify dysregulated pathways in model organisms (e.g., Daphnia magna).

- In silico modeling : Use molecular docking simulations to predict interactions with detoxification enzymes (e.g., cytochrome P450).

- Dose-response curves : Establish LC values across species, followed by ANCOVA to isolate species-specific effects from concentration-dependent trends. Report uncertainties in instrumentation (e.g., ±5% for GC-MS) to contextualize findings .

Basic: What are the best practices for synthesizing this compound metabolites for reference standards?

- Biotransformation reactors : Use white-rot fungi (e.g., Phanerochaete chrysosporium) to generate metabolites in vitro, as these fungi mimic natural oxidative pathways .

- Purification : Employ preparative HPLC with photodiode array detection to isolate metabolites. Validate purity via -NMR and high-resolution MS.

- Storage : Preserve standards in amber vials at -80°C under inert gas to prevent degradation .

Advanced: How should researchers address gaps in understanding this compound’s ecotoxicological impact under climate change scenarios?

- Multifactorial experiments : Test interactions between temperature rise, UV exposure, and pollutant bioavailability using climate chambers.

- Longitudinal field studies : Monitor contaminated sites over seasons to correlate degradation rates with climatic variables (e.g., precipitation patterns).

- Machine learning : Train models on historical toxicity data to predict future exposure risks, incorporating variables like soil organic carbon and microbial community shifts .

Basic: What quality control measures are essential for reproducible this compound assays?

- Blank spikes : Include reagent blanks spiked with known concentrations to assess recovery rates (target: 85–115%).

- Interlaboratory validation : Share protocols with collaborating labs to verify cross-platform consistency.

- Data transparency : Archive raw chromatograms and spectral data in repositories like Zenodo, adhering to FAIR principles .

Advanced: How can metabolomic studies differentiate this compound’s primary vs. secondary toxicity mechanisms?

- Time-resolved sampling : Collect tissue samples at multiple post-exposure intervals (e.g., 6h, 24h, 72h) to track metabolite accumulation.

- Pathway enrichment analysis : Use tools like MetaboAnalyst to identify overrepresented biochemical pathways (e.g., glutathione metabolism).

- Knockout models : Utilize CRISPR-edited organisms lacking specific detoxification genes to isolate mechanistic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.